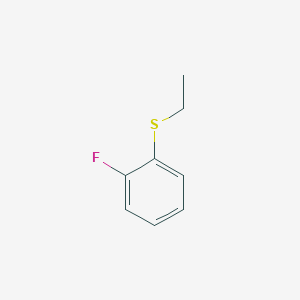

1-(Ethylsulfanyl)-2-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

252555-43-4 |

|---|---|

Molecular Formula |

C8H9FS |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-ethylsulfanyl-2-fluorobenzene |

InChI |

InChI=1S/C8H9FS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |

InChI Key |

GIEDMWZXKVVXLA-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC=CC=C1F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethylsulfanyl 2 Fluorobenzene and Analogous Structures

Classical Approaches to Aryl Thioether Formation

Classical methods for the formation of aryl thioethers remain a cornerstone of organic synthesis, offering straightforward routes to compounds like 1-(ethylsulfanyl)-2-fluorobenzene. These approaches typically involve the reaction of a sulfur-based nucleophile with an electrophilic aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) on Activated Aryl Halides

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of aryl thioethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the fluorine atom itself can act as a leaving group, especially when the aromatic ring is further activated. The reaction proceeds via a two-step addition-elimination mechanism, involving a Meisenheimer intermediate.

The reactivity of the aryl halide in SNAr reactions is significantly influenced by the nature of the leaving group and the presence of activating groups. For halobenzenes, the order of reactivity is typically F > Cl > Br > I, which is counterintuitive to the trend of bond strengths but is explained by the high electronegativity of fluorine stabilizing the transition state.

A study on the SNAr reaction of 1,2-difluorobenzene (B135520) with various nucleophiles provides insight into the synthesis of this compound. While specific data for ethanethiol (B150549) is not provided, the general principle of activating the ring with a fluorine atom for substitution by a sulfur nucleophile is well-established. The reaction of 1,2-difluorobenzene with a thiol, such as ethanethiol, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF, is a viable route.

Table 1: Illustrative SNAr Reaction for Aryl Thioether Synthesis

| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 1,2-Difluorobenzene | Ethanethiol | K₂CO₃ | DMF | 80-120 | Moderate to Good (estimated) |

| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | Na₂CO₃ | EtOH | 75 | 91 nih.gov |

| 4,5-Difluoro-1,2-dinitrobenzene | 2-Hydroxythiophenol | - | - | - | Poor nih.gov |

C-S Bond Formation via Thiols and Aryl Electrophiles

The direct reaction of thiols with aryl electrophiles is a fundamental method for constructing C-S bonds. This approach is not strictly limited to activated aryl halides as in SNAr and can be facilitated under various conditions, including transition-metal-free protocols. For the synthesis of this compound, this would involve the reaction of ethanethiol with a suitable 2-fluorophenyl electrophile.

One approach involves the in-situ generation of the thiolate from ethanethiol using a base, which then attacks the aryl electrophile. Various bases and solvents can be employed to optimize the reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis has revolutionized the formation of C-S bonds, offering milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical methods. Palladium, nickel, and copper are the most commonly employed metals for these transformations.

Palladium-Catalyzed C-S Bond Formation (e.g., Migita-type couplings)

Palladium-catalyzed cross-coupling reactions, often referred to as Migita or Buchwald-Hartwig amination-type couplings for C-S bond formation, are highly efficient for the synthesis of aryl thioethers. These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a phosphine ligand, and a base.

The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the thiolate, and finally, reductive elimination to yield the aryl thioether and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

For the synthesis of this compound, a 2-fluorophenyl halide (e.g., 2-fluoroiodobenzene or 2-fluorobromobenzene) would be coupled with ethanethiol.

Table 2: Representative Palladium-Catalyzed C-S Coupling Reactions

| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Aryl Bromides/Chlorides | Aliphatic/Aromatic Thiols | Pd(OAc)₂ | DiPPF | NaOtBu | Toluene (B28343) | 100 | Good to Excellent |

| 2-Bromothiophenes | Cyclopropylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90 | 77-93 semanticscholar.org |

Nickel-Catalyzed Processes for Thioether Synthesis

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-S cross-coupling reactions. Nickel catalysts can often couple less reactive aryl chlorides and offer unique reactivity profiles. The mechanism is similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles.

Recent advancements have focused on the development of air-stable nickel precatalysts and the use of mechanochemistry to enhance reaction efficiency. These methods have been successfully applied to the synthesis of a wide range of aryl thioethers. The coupling of a 2-fluorophenyl halide with ethanethiol using a nickel catalyst would be a viable route to this compound. A nickel-catalyzed decarbonylative reaction has also been developed for the synthesis of fluoroalkyl thioethers from thioesters, utilizing fluoroalkyl carboxylic acids as the fluoroalkyl source nih.govnih.gov.

Table 3: Examples of Nickel-Catalyzed C-S Coupling Reactions

| Aryl Electrophile | Thiol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Aryl Nitriles | Various Thiols | Ni(cod)₂ | dcype | KOtBu | Dioxane | 120 | Good to Excellent ethz.ch |

| Fluoroalkyl Thioesters | - | Ni(dppf)Cl₂ | dppf | - | Dioxane | 100 | - nih.gov |

Emerging Catalytic Systems for Aryl Thioether Construction

Beyond palladium and nickel, other transition metals and novel catalytic systems are being explored for the synthesis of aryl thioethers, often with the goal of improving sustainability and reducing costs.

Copper-Catalyzed C-S Coupling: Copper-based catalysts have a long history in C-S bond formation (Ullmann condensation) and continue to be developed for milder and more efficient transformations. Ligand-free copper iodide (CuI) has been shown to effectively catalyze the coupling of aryl iodides with thiols organic-chemistry.orguu.nl. These reactions often proceed under relatively mild conditions and tolerate a variety of functional groups.

Visible-Light-Promoted C-S Bond Formation: In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis. Visible-light-promoted, metal-free C-S cross-coupling reactions have been developed, offering an environmentally benign alternative to traditional metal-catalyzed methods. These reactions often proceed through the formation of an electron donor-acceptor (EDA) complex between the thiolate and the aryl halide.

Table 4: Illustrative Emerging Catalytic C-S Coupling Reactions

| Aryl Halide | Thiol | Catalyst/Conditions | Base | Solvent | Temperature (°C) | Yield (%) |

| Aryl Iodides | Thiophenols | CuI (ligand-free) | K₂CO₃ | NMP | 100 | High organic-chemistry.org |

| Aryl Halides | Thiols | Visible Light (metal-free) | Cs₂CO₃ | DMSO | Room Temp. | High |

Advanced Thiolation and Alkylsulfanylation Techniques

The creation of the alkyl aryl thioether linkage, a key structural feature of this compound, can be achieved through various modern synthetic methods. These advanced techniques often circumvent the use of malodorous and air-sensitive thiols, offering greater operational simplicity and safety.

Thiol-Free Routes to Alkyl Aryl Thioethers (e.g., using diaryliodonium salts)

A significant advancement in the synthesis of alkyl aryl thioethers is the development of thiol-free methods. One such prominent strategy involves the reaction of diaryliodonium salts with xanthate salts. acs.orgacs.orgnih.gov This approach avoids the direct use of mercaptans, which have practical limitations due to their volatility and unpleasant odor. acs.orgnih.gov

The process is an operationally simple, one-pot protocol that begins with the generation of O-alkyl xanthates from the corresponding primary or secondary alcohols and carbon disulfide (CS₂). acs.orgresearchgate.net These xanthate salts are then reacted with diaryliodonium salts, which act as arylating agents, to form the desired alkyl aryl thioethers. acs.orgresearchgate.net This transition-metal-free method exhibits high tolerance for various functional groups, making it a versatile tool in organic synthesis. acs.orgacs.orgnih.gov The reaction has also been successfully applied to the late-stage C-H functionalization of complex molecules, demonstrating its potential in drug discovery. acs.orgresearchgate.net

| Reagents | Key Features | Compound Class | Ref. |

| Diaryliodonium Salts, Alcohols, CS₂ | Thiol-free, transition-metal-free, one-pot synthesis, high functional group tolerance. | Alkyl Aryl Thioethers | acs.orgresearchgate.net |

Grignard Reagent-Mediated Approaches to Aryl Sulfides

Grignard reagents offer a powerful and versatile method for forming carbon-sulfur bonds, providing a thiol-free pathway to a wide array of sulfides. A notable example is the reaction of Grignard reagents with S-alkyl, S-aryl, and S-vinyl thiosulfate sodium salts, commonly known as Bunte salts. sciencemadness.orgacs.orgnih.gov This procedure is advantageous as it avoids the use of odorous thiol starting materials or the generation of thiol byproducts. sciencemadness.orgorganic-chemistry.org

Bunte salts are odorless, crystalline solids that are readily prepared from alkyl or aryl halides and sodium thiosulfate. sciencemadness.orgorganic-chemistry.org A copper-catalyzed coupling reaction has been developed for the synthesis of aryl and vinyl Bunte salts, providing a general and direct route to these valuable intermediates. sciencemadness.orgacs.org The subsequent reaction with various Grignard reagents (alkyl, aryl, or vinyl) proceeds in good yields to furnish the corresponding sulfides. sciencemadness.org This method is compatible with a broad range of substrates and has been applied to the synthesis of complex molecules. sciencemadness.orgorganic-chemistry.org

In addition to the Bunte salt methodology, iron-catalyzed cross-coupling reactions between organosulfur compounds and aryl Grignard reagents have been developed. For instance, Fe(acac)₃ can catalyze the cross-coupling of unactivated alkyl aryl thioethers with aryl Grignard reagents. nih.gov

| Sulfur Source | Coupling Partner | Key Features | Compound Class | Ref. |

| Bunte Salts | Grignard Reagents | Thiol-free, uses odorless and stable intermediates, broad scope. | Alkyl, Aryl, and Vinyl Sulfides | sciencemadness.orgacs.org |

| Alkyl Aryl Thioethers | Aryl Grignard Reagents | Iron-catalyzed cross-coupling. | Aryl-Aryl' Sulfides | nih.gov |

Direct C-H Sulfanylation Methodologies

Direct C-H functionalization represents a highly efficient and atom-economical strategy for forming C-S bonds. These methods create the aryl sulfide (B99878) linkage by directly converting a C-H bond on the aromatic ring, thus avoiding the need for pre-functionalized starting materials like aryl halides or organometallic reagents.

One such approach involves the direct thiolation of aromatic compounds using sulfonyl chlorides as the sulfur source under metal- and solvent-free conditions. rsc.org This method constructs the C–S bond via the direct C–H functionalization of diverse aromatic compounds in an oxygen atmosphere. The protocol demonstrates broad substrate scope and good functional group tolerance, allowing for the synthesis of various diaryl sulfides in moderate to excellent yields. Mechanistic studies suggest that this process likely proceeds through a radical pathway. rsc.org This strategy offers a green and efficient alternative for the synthesis of aryl sulfides.

Synthetic Routes to Fluorinated Aromatic Scaffolds

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. Several classical and modern methods are available for this transformation, each with its own advantages and limitations.

Balz-Schiemann Reaction and its Modern Adaptations

The Balz-Schiemann reaction is a cornerstone of fluoroaromatic synthesis, providing a reliable route from primary aromatic amines to aryl fluorides. taylorfrancis.comwikipedia.org The traditional process is a two-step route that begins with the diazotization of an aniline in the presence of fluoroboric acid (HBF₄) to form an aryldiazonium tetrafluoroborate salt. taylorfrancis.comscientificupdate.com These diazonium salts are often stable enough to be isolated. taylorfrancis.comscientificupdate.com The second step involves the thermal decomposition of the isolated salt, which yields the corresponding aryl fluoride (B91410), nitrogen gas, and boron trifluoride. scientificupdate.comnih.gov

While highly utilized, the classical Balz-Schiemann reaction can require harsh, high-temperature conditions and involves the isolation of potentially explosive diazonium intermediates. scientificupdate.comresearchgate.net To address these limitations, several modern adaptations have been developed:

Alternative Counterions : Using counterions such as hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) in place of tetrafluoroborates can improve yields for certain substrates. wikipedia.org

In Situ Diazotization : The use of nitrosonium salts like [NO]SbF₆ or conducting the reaction in liquid hydrogen fluoride allows for the diazotization and subsequent fluorination without isolating the diazonium intermediate. wikipedia.org

Milder Decomposition Conditions : Photochemical decomposition using visible light or UV irradiation can facilitate the reaction at lower temperatures. scientificupdate.comnih.gov Studies have also shown that using low- or non-polar solvents can enable effective fluorination at reduced temperatures. nih.gov

Continuous Flow Protocols : The development of continuous flow systems eliminates the need to isolate the aryldiazonium salts, thereby improving the safety and scalability of the reaction. researchgate.net

| Method | Description | Advantages | Ref. |

| Traditional Balz-Schiemann | Isolation of aryldiazonium tetrafluoroborate followed by thermal decomposition. | Well-established, reliable for many substrates. | taylorfrancis.comscientificupdate.com |

| Modern Adaptations | Use of alternative counterions (PF₆⁻), in situ generation of diazonium salts, photochemical decomposition, continuous flow processes. | Milder conditions, improved safety, avoids isolation of hazardous intermediates, enhanced scalability. | wikipedia.orgnih.govresearchgate.net |

Halogen Exchange Reactions for Fluorobenzene Derivatives

Halogen exchange (Halex) reactions are a vital industrial method for producing fluoroaromatic compounds. This process typically involves the nucleophilic substitution of a chlorine or bromine atom on an activated aromatic ring with fluoride from an alkali metal fluoride source. google.comgoogle.com

The reaction is most effective when the aromatic ring is substituted with electron-withdrawing groups, which activate the ring towards nucleophilic attack. Key aspects of this methodology include:

Fluoride Source : Potassium fluoride (KF) is commonly used, often in combination with a phase-transfer catalyst. Cesium fluoride (CsF) and rubidium fluoride (RbF) are more reactive but also more expensive. google.com

Reaction Conditions : Traditionally, these reactions require high temperatures (200-400 °C) and are often conducted in polar aprotic solvents like sulfolane or benzonitrile. google.comgoogle.com

Catalysis : To achieve milder reaction conditions, various catalysts have been employed, including quaternary ammonium salts, crown ethers, cryptates, and aminophosphonium salts. google.comgoogle.com These catalysts enhance the solubility and nucleophilicity of the fluoride salt.

The Halex reaction provides a direct route to fluorinated aromatics from readily available chloroaromatic precursors, making it a scalable and economically important process. google.com

Stereoselective and Regioselective Considerations in the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound requires precise control over the placement of new functional groups (regioselectivity) and, in cases where chiral centers are formed, their three-dimensional arrangement (stereoselectivity). The electronic properties of the fluorine and ethylsulfanyl substituents, along with the reaction conditions, play a crucial role in directing the outcome of further functionalization.

Regioselectivity:

The fluorine atom on the benzene (B151609) ring is a strongly electronegative, ortho-, para-directing deactivator for electrophilic aromatic substitution, while the ethylsulfanyl group is an ortho-, para-directing activator. The interplay between these two groups dictates the position of substitution on the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the incoming electrophile is likely to be directed to the positions ortho and para to the activating ethylsulfanyl group. However, the steric hindrance from the ethylsulfanyl group and the deactivating effect of the fluorine atom can influence the final regiochemical outcome.

Nucleophilic aromatic substitution (SNAr) offers another pathway for functionalization. The fluorine atom can act as a leaving group, particularly when the ring is further activated by electron-withdrawing groups. The regioselectivity of SNAr reactions on polyfluorinated aromatic compounds is a well-studied area, where substitution can be selectively achieved at a specific fluorine atom depending on the substrate and nucleophile. researchgate.net

Direct C-H functionalization is an increasingly important strategy for creating derivatives. For example, palladium-catalyzed direct arylation of fluorobenzene can proceed, and the regioselectivity is a subject of mechanistic studies. researchgate.net Similarly, copper-catalyzed regioselective C-H thiolation of certain heterocycles has been demonstrated, suggesting that direct sulfenylation of the fluorobenzene ring could be a viable, albeit challenging, route to derivatives. semanticscholar.org

The regioselective synthesis of related heterocyclic structures, such as 2-substituted 3,4-diaryl pyrroles and 4-fluoro-1,5-disubstituted-1,2,3-triazoles, highlights methods that could be adapted for creating complex derivatives. nih.govrsc.org For instance, cycloaddition reactions can offer high regioselectivity in building new rings attached to the core structure. nih.gov

| Reaction Type | Reagents/Catalyst | Potential Outcome for this compound | Key Considerations |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Bromination likely at positions 4 or 6 | Balance of directing effects of -F and -SEt groups; steric hindrance. |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., NaOMe) | Substitution of -F if ring is sufficiently activated | Requires strong electron-withdrawing groups on the ring. |

| Direct C-H Arylation | Aryl Halide, Pd catalyst | Arylation at positions 3, 4, 5, or 6 | Catalyst and ligand choice are critical for selectivity. researchgate.net |

| Cycloaddition | α,β-unsaturated nitrile | Formation of a pyrrole ring | High regioselectivity can be achieved based on reactants. nih.gov |

Stereoselectivity:

Stereoselectivity becomes a critical factor when the synthesis of derivatives leads to the formation of chiral centers. While this compound itself is achiral, reactions on a prochiral derivative or the introduction of a chiral substituent can result in stereoisomers. For example, if the ethyl group were replaced by a substituent with a chiral center, diastereoselective reactions on the aromatic ring could be possible.

Although specific examples for this compound are not prevalent, general principles of asymmetric synthesis would apply. Chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of reactions. For instance, the development of methods for the stereoselective functionalization of enantiotopic fluorine atoms in geminal difluoromethyl groups using chiral Lewis bases points towards advanced strategies that could potentially be adapted to create stereoenriched fluoro-organic compounds. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound and its analogs is crucial for developing sustainable and environmentally benign chemical processes. Key areas of focus include the use of greener solvents, alternative energy sources, catalyst efficiency, and the use of less hazardous reagents.

Alternative Solvents and Reaction Conditions:

One of the primary goals of green chemistry is to replace volatile and toxic organic solvents. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com Research has shown that C-S coupling reactions can be effectively carried out in water. For example, a copper-catalyzed coupling of thiols and aryl boronic acids has been successfully performed in water, avoiding the need for toxic ligands and solvents. hep.com.cn Microwave-assisted synthesis in water has also been shown to accelerate C-S bond formation, providing aryl sulfides in good yields with short reaction times. organic-chemistry.org

Catalysis and Energy Efficiency:

The use of efficient catalysts can reduce energy consumption and waste. Copper-catalyzed systems are often favored due to the lower cost and toxicity of copper compared to precious metals like palladium. hep.com.cn Furthermore, developing ligand-free catalytic systems simplifies the reaction setup and purification process. organic-chemistry.org

Photocatalysis, which utilizes visible light as an energy source, represents a significant advancement in green C-S bond formation. rsc.orgresearchgate.net These reactions can often be performed at room temperature, reducing the energy input required. acs.org Metal-free, visible-light-induced radical strategies offer excellent atom economy and can proceed under additive-free conditions. rsc.org Organic dyes like Eosin Y can also serve as effective photocatalysts for these transformations. researchgate.net

Use of Safer Reagents:

Traditional syntheses of aryl thioethers often rely on thiols, which are notorious for their foul smell and toxicity. sciencedaily.com Green chemistry approaches aim to replace these with safer alternatives. Xanthates have been explored as odorless and stable thiol surrogates for the synthesis of aryl thioethers. mdpi.com Another innovative, thiol-free method involves a nickel-catalyzed aryl exchange reaction between 2-pyridyl sulfide and aromatic esters. sciencedaily.com Additionally, photochemical methods have been developed that use inexpensive and widely available alcohols and aryl chlorides, with tetramethylthiourea (B1220291) serving as a simple sulfur source, thus avoiding thiols altogether. nih.gov

| Green Chemistry Principle | Application in Aryl Thioether Synthesis | Example/Method | Reference |

| Safer Solvents | Use of water instead of organic solvents. | Cu-catalyzed coupling of thiols and aryl boronic acids in water. | hep.com.cn |

| Energy Efficiency | Use of alternative energy sources like visible light or microwaves. | Visible light-induced photocatalysis for C-S bond formation. | rsc.orgrsc.org |

| Catalysis | Use of efficient and recyclable catalysts; avoiding precious metals. | Ligand-free CuO nanoparticles for coupling of xanthogenates and aryl halides. | organic-chemistry.org |

| Use of Renewable Feedstocks/Safer Reagents | Avoiding toxic and odorous thiols. | Use of xanthates as thiol surrogates. | mdpi.com |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Thiol-free synthesis via Ni-catalyzed aryl exchange reactions. | sciencedaily.com |

| Design for Degradation | Not directly addressed in the synthesis of the target molecule but is a general principle. | - | - |

| Real-time analysis for Pollution Prevention | Not directly addressed in the synthesis of the target molecule but is a general principle. | - | - |

| Inherently Safer Chemistry for Accident Prevention | Using stable, less reactive reagents and mild reaction conditions. | Photocatalytic reactions at room temperature instead of high-temperature metal-catalyzed reactions. | acs.org |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more sustainable.

Reactivity and Reaction Mechanisms of 1 Ethylsulfanyl 2 Fluorobenzene

Electronic Effects of Fluorine and Ethylsulfanyl Substituents on Aromatic Reactivity

Fluorine's effect on an aromatic ring is a classic example of the dichotomy between inductive and resonance effects. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma (σ) bond. vaia.comcsbsju.edu This effect polarizes the C-F bond, drawing electron density away from the attached carbon and, by extension, from the entire aromatic ring. nih.gov This withdrawal of electron density deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene (B151609). vaia.com In fact, fluorine's inductive effect is stronger than that of other halogens, leading to a more pronounced deactivation. vaia.com

The ethylsulfanyl (-SEt) group, a thioether, influences the aromatic ring differently than fluorine. Sulfur is less electronegative than oxygen and carbon, resulting in a weak inductive effect. However, the most significant influence of the ethylsulfanyl group is its strong electron-donating resonance effect (+R effect). The sulfur atom has lone pairs of electrons that can be readily donated to the aromatic π-system.

This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. Consequently, the ethylsulfanyl group is classified as an activating group, meaning it increases the rate of electrophilic aromatic substitution relative to benzene. lumenlearning.com As a result of this strong resonance donation, the ethylsulfanyl group is a powerful ortho-, para-director.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Fluoro (-F) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para-Directing |

| Ethylsulfanyl (-SEt) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Activating | Ortho, Para-Directing |

Electrophilic Aromatic Substitution (EAS) Patterns on the Fluorobenzene Ring

In an electrophilic aromatic substitution reaction, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The mechanism involves the attack of the electron-rich π-system of the benzene ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comyoutube.com The reaction concludes with the loss of a proton from the site of attack to restore the ring's aromaticity. youtube.comyoutube.com

For 1-(ethylsulfanyl)-2-fluorobenzene, the position of electrophilic attack is determined by the combined directing effects of the two substituents.

Fluorine (at C2): As a deactivating but ortho-, para-director, it directs incoming electrophiles to positions C3 (ortho) and C6 (para).

Ethylsulfanyl (at C1): As a strong activating and ortho-, para-director, it directs incoming electrophiles to positions C6 (ortho) and C4 (para).

The directing effects of the two groups are therefore:

Reinforcing at C6: This position is para to the fluorine and ortho to the strongly activating ethylsulfanyl group.

Activating at C4: This position is para to the strongly activating ethylsulfanyl group.

Activating at C3: This position is ortho to the deactivating fluoro group.

The ethylsulfanyl group is a much stronger activating group than fluorine is a deactivating one. Therefore, the positions most activated for electrophilic attack will be those favored by the ethylsulfanyl group: C4 and C6. lumenlearning.com Between these two, steric hindrance from the adjacent and bulky ethylsulfanyl group may slightly disfavor attack at the C6 position compared to the more accessible C4 position. Thus, a mixture of products is expected, with substitution at C4 and C6 being the major outcomes.

The regiochemical outcome is best explained by examining the stability of the sigma complex intermediates formed upon attack at each potential position.

Attack at C4 (para to -SEt): When the electrophile attacks the C4 position, the positive charge of the resulting sigma complex can be delocalized across the ring. Crucially, one of the resonance structures places the positive charge on C1, the carbon atom bonded to the ethylsulfanyl group. The sulfur atom can then use one of its lone pairs to form a fourth resonance structure, effectively delocalizing the positive charge onto the sulfur. This additional resonance contributor provides significant stabilization to the intermediate, making the pathway for C4 substitution highly favorable.

Attack at C6 (ortho to -SEt, para to -F): Similarly, attack at the C6 position allows for the delocalization of the positive charge onto C1, where it is stabilized by the adjacent sulfur atom. This pathway is also highly favorable.

Attack at C3 or C5: Attack at the meta positions relative to the ethylsulfanyl group (C3 and C5) does not allow for a resonance structure that places the positive charge on the carbon (C1) bearing the ethylsulfanyl group. Therefore, the sulfur lone pairs cannot directly participate in stabilizing the positive charge. The resulting intermediates are less stable, and these substitution pathways are significantly disfavored.

The superior stability of the intermediates for attack at C4 and C6, due to resonance stabilization by the ethylsulfanyl group, confirms that these will be the major products of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving this compound

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is the mirror opposite of EAS; it is facilitated by making the aromatic ring electron-poor (electrophilic), which is achieved by the presence of strong electron-withdrawing groups. numberanalytics.commasterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

For an SNAr reaction to occur on this compound, two conditions must be met: a good leaving group must be present, and the ring must be activated by electron-withdrawing substituents, particularly at the ortho and/or para positions to the leaving group. masterorganicchemistry.com

In this molecule, the fluorine atom is a potential leaving group. Counterintuitively, fluoride (B91410) is an excellent leaving group in SNAr reactions, often better than chloride or bromide. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group. youtube.com The high electronegativity of fluorine makes this carbon highly electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction. youtube.com

However, the activation of the ring is problematic. The leaving group (fluorine at C2) has an ethylsulfanyl group ortho to it (at C1). The ethylsulfanyl group is a net electron-donating group due to its strong +R effect. Electron-donating groups destabilize the negatively charged Meisenheimer complex, thus deactivating the ring towards nucleophilic attack and slowing down or preventing the SNAr reaction.

Therefore, this compound is generally considered a poor substrate for nucleophilic aromatic substitution. While it possesses an excellent leaving group (fluorine), the presence of the activating ethylsulfanyl group ortho to it disfavors the formation of the necessary Meisenheimer intermediate. The reaction is unlikely to proceed under standard SNAr conditions, though it might be forced under very harsh conditions with extremely strong nucleophiles.

Impact of the Fluorine Leaving Group in SNAr

The identity of the halogen leaving group (the "element effect") is a critical factor in SNAr reactions. In traditional, stepwise SNAr reactions on activated rings, the bond to the leaving group is not broken in the rate-determining step. Here, the reaction rate is dominated by the electronegativity of the halogen, which facilitates the initial nucleophilic attack. This leads to the typical reactivity order: F > Cl > Br > I.

However, in concerted reactions, C-X bond cleavage occurs in the single transition state. While fluorine's electronegativity still activates the carbon for attack, its strong C-F bond makes it a poorer leaving group than other halogens. This dual role means its impact can be complex. Recent studies on concerted SNAr reactions have shown that fluoroarenes can be highly reactive, especially when the reaction is catalyzed. acs.org For instance, the use of superbases or transition metals can activate the C-F bond for substitution even in electron-neutral or electron-rich systems. acs.org For this compound, while the C-F bond is strong, the fluorine atom polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack in a concerted process.

Oxidation and Reduction Chemistry of the Ethylsulfanyl Moiety

The sulfur atom in the ethylsulfanyl group is in its lowest oxidation state (-2) and can be readily oxidized.

Formation of Sulfoxides and Sulfones

The oxidation of aryl sulfides is a fundamental transformation that typically proceeds sequentially. Mild oxidation yields the corresponding sulfoxide (B87167), while stronger conditions or excess oxidant lead to the sulfone.

Sulfoxide Formation: Oxidation of this compound would produce 1-(Ethylsulfinyl)-2-fluorobenzene . This can be achieved with high selectivity using a range of reagents, such as one equivalent of hydrogen peroxide (H₂O₂), often with a metal catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. rti.org

Sulfone Formation: Further oxidation of the sulfoxide or direct, more forceful oxidation of the sulfide (B99878) yields 1-(Ethylsulfonyl)-2-fluorobenzene , a known compound. chemspider.com Common reagents for this transformation include excess H₂O₂ with a catalyst, potassium permanganate (B83412) (KMnO₄), or Oxone®. rti.org

The electron-withdrawing fluorine atom on the ring can slightly decrease the nucleophilicity of the sulfur atom, potentially making oxidation slightly more difficult compared to an unsubstituted analogue, but the transformation remains highly feasible.

Table 2: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation This table lists general reagents applicable to aryl sulfides.

| Reagent | Typical Product | Conditions |

|---|---|---|

| H₂O₂ (1 equiv.), often with catalyst (e.g., SeO₂, W, V) | Sulfoxide | Controlled stoichiometry, mild temperature |

| m-CPBA (1 equiv.) | Sulfoxide | Low temperature |

| H₂O₂ (≥2 equiv.), often with catalyst | Sulfone | Excess oxidant, sometimes heat |

| KMnO₄ | Sulfone | Strong, less selective |

| Oxone® (KHSO₅) | Sulfone | Effective and often clean |

Reductive Pathways of Sulfur-Containing Functional Groups

The reduction of aryl sulfoxides and sulfones back to the parent sulfide is a less common but synthetically useful transformation. These reductions typically require strong reducing agents. For instance, sulfoxides can be reduced by reagents like phosphorus trichloride (B1173362) (PCl₃) or trifluoroacetic anhydride/sodium iodide. The reduction of sulfones is significantly more challenging due to the stability of the S(VI) oxidation state and is not a common laboratory transformation.

For 1-(ethylsulfinyl)-2-fluorobenzene or its sulfone, a key consideration would be the chemoselectivity of the reduction. The reagents chosen must not affect the C-F bond or the aromatic ring. Reductive defluorination is a possibility under certain harsh conditions (e.g., with some metal hydrides or catalytic hydrogenation), but specific conditions for selectively reducing the sulfur center without affecting the fluorine atom are not well-documented for this specific molecule.

Radical Reactions and Their Potential in this compound Transformations

While ionic reactions are more common for this substrate, the potential for radical-mediated transformations exists. Thiyl radicals (RS•) can be generated from thiols or sulfides and participate in various reactions. nih.gov

Studies on the analogue thioanisole (B89551) (Ph-S-CH₃) show that its reaction with hydroxyl radicals can proceed via two pathways: addition to the sulfur atom, forming a sulfur radical cation (Ph-S⁺•-CH₃), or addition to the aromatic ring. acs.org At low pH, the sulfur radical cation is the dominant species. acs.org This suggests that this compound could potentially undergo one-electron oxidation at the sulfur atom to form a radical cation intermediate. This intermediate could then engage in subsequent reactions, such as dimerization or fragmentation.

Another potential radical process is homolytic aromatic substitution (SHAr), where a radical attacks the aromatic ring. However, these reactions are less common and often less selective than their ionic counterparts. The generation of an alkyl radical could potentially lead to substitution at the ring, but this is a speculative pathway for this molecule without direct experimental evidence. ethz.ch The presence of the C-F bond might also influence the regioselectivity of a radical attack.

Computational and Theoretical Investigations of 1 Ethylsulfanyl 2 Fluorobenzene

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the ground state properties of molecules with a favorable balance of accuracy and computational cost. For 1-(Ethylsulfanyl)-2-fluorobenzene, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in elucidating its structural and electronic characteristics.

The geometry of this compound is primarily defined by the orientation of the ethylsulfanyl group relative to the benzene (B151609) ring. Due to the rotational freedom around the C(aryl)-S bond, multiple conformers can exist. Computational studies on similar thioanisole (B89551) derivatives suggest that the ethyl group can be oriented either in the plane of the benzene ring (planar conformer) or perpendicular to it (orthogonal conformer).

The presence of the ortho-fluoro substituent is expected to influence the conformational preference through steric repulsion and electrostatic interactions. In related 2-substituted fluoro- and trifluoromethyl-benzaldehydes, planar conformations are often favored, with the trans conformer (where the substituent points away from the fluorine) being more stable in many cases. rsc.org For this compound, a similar trend would be anticipated, with the conformer that minimizes the steric clash between the ethyl group and the fluorine atom being lower in energy. Ab initio calculations on related molecules have shown that the energy differences between conformers can be small, often just a few kcal/mol. researchgate.net

Table 1: Predicted Conformational Data for this compound

| Conformer | Dihedral Angle (F-C1-S-Cethyl) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| cis-planar | ~0° | Higher | (predicted) |

| trans-planar | ~180° | Lower | (predicted) |

Note: The data in this table is predictive and based on trends observed in similar molecules.

Vibrational frequency calculations are crucial for characterizing the stationary points on the potential energy surface as minima (stable conformers) or transition states. For the optimized geometry of this compound, a frequency calculation would yield a set of vibrational modes. The absence of imaginary frequencies confirms a true energy minimum.

The calculated vibrational spectrum can be compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov Key vibrational modes for this molecule would include:

C-H stretching vibrations of the aromatic ring (typically 3000-3100 cm⁻¹) and the ethyl group (2850-3000 cm⁻¹). scirp.org

C=C stretching vibrations of the benzene ring (1400-1600 cm⁻¹). scirp.org

C-F stretching vibration, which is typically a strong band in the 1100-1300 cm⁻¹ region. ajchem-a.com

C-S stretching vibrations, which are generally weaker and appear in the 600-800 cm⁻¹ range.

Various in-plane and out-of-plane bending modes.

DFT calculations, often with a scaling factor, have shown good agreement with experimental vibrational frequencies for a wide range of organic molecules. mdpi.comresearchgate.net Discrepancies between calculated and experimental spectra can often be attributed to intermolecular interactions in the condensed phase, which are not accounted for in gas-phase calculations. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. ajchem-a.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's kinetic stability and excitability. ajchem-a.com

For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the benzene ring, reflecting its electron-donating character. The LUMO is likely to be a π* orbital of the aromatic ring. The presence of the electron-withdrawing fluorine atom will lower the energy of both the HOMO and LUMO compared to ethyl phenyl sulfide (B99878), while the electron-donating ethylsulfanyl group will raise these energies compared to fluorobenzene.

The HOMO-LUMO gap is a critical parameter that influences the electronic absorption spectra. A smaller gap generally corresponds to a longer wavelength of maximum absorption. mdpi.com

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | (predicted) |

| ELUMO | (predicted) |

| Energy Gap (ΔE) | (predicted) |

| Ionization Potential (I) | (predicted) |

| Electron Affinity (A) | (predicted) |

| Chemical Hardness (η) | (predicted) |

Note: These values are placeholders for theoretically calculated data.

The distribution of electron density in a molecule is fundamental to understanding its reactivity. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). rsc.org

In this compound, the MEP map is expected to show a region of negative potential around the fluorine atom due to its high electronegativity. mdpi.com The sulfur atom, with its lone pairs, will also contribute to a negative potential region. The aromatic protons will exhibit positive potential. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. ajchem-a.com The MEP can be a more reliable predictor of substituent effects than simple charge analysis methods. rsc.org The π-system of the benzene ring will also show a region of negative potential above and below the plane of the ring. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and simulating electronic spectra. nih.gov

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which can then be used to simulate the UV-Vis absorption spectrum. dntb.gov.uamdpi.com For this compound, the main electronic transitions are expected to be π → π* transitions within the benzene ring.

The calculated spectrum would likely show a strong absorption band corresponding to the S₀ → S₁ transition, with other transitions appearing at higher energies. By analyzing the molecular orbitals involved in each transition, it is possible to assign the character of the excitation (e.g., local excitation on the phenyl ring, charge transfer from the sulfur to the ring). This detailed assignment provides a deeper understanding of the molecule's photophysical behavior. mdpi.com The simulated spectrum can be compared with experimental data to validate the computational methodology.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density distribution to characterize chemical bonding. nih.govnih.gov Developed by Richard Bader, QTAIM defines atoms as spatial regions bounded by zero-flux surfaces in the gradient vector field of the electron density. nih.gov The analysis of critical points in the electron density (ρ) and its Laplacian (∇²ρ) reveals the nature of atomic and interatomic interactions.

For this compound, a QTAIM analysis would be expected to elucidate the nature of its various covalent bonds (C-C, C-H, C-S, C-F, S-C) and potential non-covalent interactions. The bond critical points (BCPs) for the covalent bonds within the benzene ring, the ethyl group, and the thioether linkage would exhibit specific topological properties characteristic of shared interactions.

Table 1: Expected QTAIM Parameters for Covalent Bonds in this compound

| Bond Type | Expected Electron Density (ρ) at BCP (a.u.) | Expected Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

| C-C (aromatic) | ~0.25 - 0.30 | Negative | Shared (covalent) |

| C-S | ~0.10 - 0.15 | Slightly positive or negative | Polar covalent |

| C-F | ~0.20 - 0.25 | Positive | Polar covalent |

| C-H | ~0.25 - 0.28 | Negative | Shared (covalent) |

| S-C (ethyl) | ~0.10 - 0.15 | Slightly positive or negative | Polar covalent |

This table presents expected values based on general principles of QTAIM and data from similar molecules. Actual values would require specific calculations.

Furthermore, QTAIM analysis is particularly adept at identifying and characterizing weaker non-covalent interactions that can influence the molecule's conformation and reactivity. nih.govsemanticscholar.org In this compound, potential intramolecular non-covalent interactions, such as those between the fluorine atom and the ethyl group or the sulfur atom and the ortho-hydrogen on the benzene ring, could be identified by the presence of BCPs with low electron density and positive Laplacian values. These interactions, while weak, can play a significant role in determining the preferred three-dimensional structure of the molecule. Studies on other ortho-substituted thioanisoles suggest that such non-covalent interactions are crucial in dictating conformational preferences.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. rsc.orgacs.org For this compound, several types of reactions could be computationally investigated.

One area of interest is the reactivity of the C-S bond. Transition metal-catalyzed cross-coupling reactions are common for forming and cleaving C-S bonds in aryl sulfides. nih.govmdpi.com A computational study could model the oxidative addition and reductive elimination steps involved in such reactions, for instance, with a palladium or nickel catalyst. acs.org The transition state geometries and activation energies for these steps could be calculated, providing insights into the reaction kinetics and the influence of the fluorine substituent.

Another potential reaction pathway for investigation is electrophilic aromatic substitution. The fluorine and ethylsulfanyl substituents will direct incoming electrophiles to specific positions on the benzene ring. Quantum chemical calculations can determine the relative energies of the intermediate sigma complexes for substitution at the different ring positions, thereby predicting the regioselectivity of the reaction.

Radical reactions involving aryl sulfides are also of interest. beilstein-journals.org Computational studies could explore the homolytic cleavage of the C-S or S-C bonds and subsequent reactions of the resulting radicals. The stability of the potential radical intermediates could be assessed, and the transition states for their formation and subsequent reactions could be located.

Table 2: Hypothetical Computational Data for a Postulated Reaction Step

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Oxidative Addition of Ar-S Bond to Pd(0) | 0.0 | 15.2 | -5.8 | 15.2 |

This table is a hypothetical example of data that could be generated from a computational study of a reaction mechanism.

Spectroscopic Property Prediction and Validation through Quantum Chemical Models

Quantum chemical models, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. researchgate.net These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.

For this compound, computational methods can predict its infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies, one can predict the positions and intensities of the absorption bands in the IR and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure. The characteristic stretching frequencies for the C-F, C-S, and aromatic C-H bonds would be of particular interest.

NMR Spectra: The chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts, when referenced against a standard, can be compared with experimental NMR data to assign the signals to specific atoms in the molecule.

UV-Vis Spectra: TD-DFT calculations can predict the electronic transitions of the molecule, providing information about the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. This allows for the interpretation of the UV-Vis spectrum in terms of the electronic structure, such as π→π* and n→π* transitions.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| IR Spectroscopy | C-F Stretch | ~1200-1250 cm⁻¹ |

| IR Spectroscopy | C-S Stretch | ~600-700 cm⁻¹ |

| ¹³C NMR | C-F Carbon | ~155-165 ppm |

| ¹H NMR | Aromatic Protons | ~6.9-7.4 ppm |

| UV-Vis Spectroscopy | λ_max (π→π*) | ~250-270 nm |

This table presents predicted spectroscopic data based on typical values for similar functional groups and structures. Precise values would require specific quantum chemical calculations.

Advanced Applications of 1 Ethylsulfanyl 2 Fluorobenzene in Chemical Science

Role as a Key Synthetic Intermediate in Complex Organic Molecule Synthesis

The unique arrangement of a fluorine atom and an ethylsulfanyl group on an aromatic ring makes 1-(Ethylsulfanyl)-2-fluorobenzene a valuable precursor in the assembly of complex molecular architectures, particularly in the agrochemical industry and in the generation of novel heterocyclic systems.

Precursor for Agrochemical Active Ingredients (e.g., herbicides)

While not always explicitly named as the primary starting material, the structural motifs within this compound are crucial for synthesizing a variety of potent herbicides. The synthesis of advanced isoxazole-class herbicides, such as pyroxasulfone, relies on the construction of highly substituted pyrazole (B372694) and isoxazole (B147169) rings. nih.govgoogle.com Patent literature describes multi-step processes for creating pyroxasulfone's core structure, which involves the reaction of key intermediates like 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and substituted isoxazolines. google.comwipo.intgoogleapis.com The generation of these complex, fluorinated heterocyclic precursors often starts from simpler functionalized aromatic compounds where the strategic placement of fluorine and sulfur-containing groups is essential for the final molecule's efficacy. acs.org

Table 1: Examples of Herbicidal Compounds and their Precursors This table is for illustrative purposes based on synthetic strategies for related compounds.

| Herbicide Class | Key Heterocyclic Core | Relevant Precursor Type |

|---|---|---|

| Isoxazole | Pyrazole, Isoxazole | Fluorinated Pyrazoles, Substituted Isoxazolines |

Building Block for Novel Organic Scaffolds and Heterocyclic Compounds

The reactivity of the fluoroaromatic system in this compound makes it an important building block for a diverse range of organic scaffolds and particularly for heterocyclic compounds. The synthesis of 1,2,4-triazolinone derivatives, another class of compounds with herbicidal activity, involves the cyclization of intermediates in basic media, a process where the nature of the aromatic substituents can significantly influence reaction outcomes.

Furthermore, the creation of complex structures, such as those containing phenylpyridine units, often utilizes Suzuki coupling reactions. mdpi.com In these syntheses, a substituted boronic acid is coupled with a halogenated aromatic or heterocyclic compound. A molecule like this compound, or derivatives thereof, can serve as the halogenated partner in such cross-coupling reactions, leading to the formation of intricate bi-aryl systems that form the backbone of new functional molecules.

Contributions to Methodological Advancements in Organic Synthesis

Beyond its use as a building block, this compound and similar molecules serve as critical tools for organic chemists to develop and understand new chemical reactions.

Model Substrate in the Development of New Catalytic Reactions

The development of novel catalytic reactions often requires the use of "model substrates" to test and optimize reaction conditions. Fluoroarenes are common choices for these studies due to the unique reactivity of the carbon-fluorine bond. This compound is a suitable model substrate for exploring reactions like catalytic concerted SNAr (Nucleophilic Aromatic Substitution). beilstein-journals.org In these reactions, a catalyst, such as an organic superbase, facilitates the displacement of the fluorine atom by a nucleophile. The electronic properties of the ethylsulfanyl group (electron-donating by resonance, weakly withdrawing by induction) and the fluorine atom (strongly electron-withdrawing) provide a specific electronic environment to test the scope and limitations of a new catalytic system. beilstein-journals.org

In a different context, specialized molecules designed for mechanistic studies, such as photoswitchable substrates for haloalkane dehalogenase enzymes, incorporate aromatic moieties to probe enzyme activity. sigmaaldrich.com While not the exact compound, the design principles of these advanced probes rely on the predictable chemistry of functionalized aromatics, illustrating a sophisticated use of such molecules as models in biocatalysis research. sigmaaldrich.com

Table 2: Catalytic Reactions Utilizing Fluoroaromatic Substrates

| Reaction Type | Catalyst Example | Role of Fluoroaromatic |

|---|---|---|

| Concerted SNAr | t-Bu-P4 (Organic Superbase) | Model substrate to test catalyst efficiency and scope |

Probing Reaction Selectivity and Mechanism in Novel Synthetic Transformations

Understanding the precise mechanism of a reaction and what controls its selectivity (e.g., regio- or stereoselectivity) is a fundamental goal of organic chemistry. The substituents on a model substrate are instrumental in these investigations. For instance, in the development of enantioselective fluorolactonization reactions, a neighboring group on the aromatic ring can direct the stereochemical outcome of the fluorine addition. mdpi.com Although the reported examples use a carboxylate group to achieve this, the principle applies broadly. The ethylsulfanyl group in this compound, with its lone pairs of electrons, could similarly be studied for its potential to influence the transition state of a reaction, thereby controlling which product isomer is formed. This allows chemists to gain deep insights into reaction pathways and the subtle factors that govern them.

Investigations in Materials Science and Functional Molecule Design

The unique combination of fluorine and sulfur in this compound makes it and related structures promising candidates for the design of advanced materials. Fluorinated compounds often exhibit unique properties such as high thermal stability and hydrophobicity, while sulfur-containing compounds are known for their useful electronic and optical characteristics. researchgate.netman.ac.uk

Research into partially fluorinated aliphatic thioethers has demonstrated their ability to form stable, organized Langmuir monolayers at the water/air interface. nih.gov This self-assembly behavior is crucial for developing thin films and surface coatings. Furthermore, the development of "click chemistry" reactions, such as the para-fluoro-thiol reaction, enables the synthesis of fluorinated poly(aryl thioether)s. researchgate.net These polymers show high thermal stability and tunable properties, making them suitable for a range of material applications. researchgate.net

In the field of organic electronics, sulfur-containing heterocyclic compounds like thiophene (B33073) and its derivatives are foundational building blocks for organic light-emitting diodes (OLEDs). beilstein-journals.orgst-andrews.ac.ukrsc.org The sulfur atom's electronic properties are beneficial for charge transport in these devices. rsc.org Combining sulfur-containing motifs with fluorination is a known strategy to fine-tune the electronic and photophysical properties of emitter materials in OLEDs, potentially leading to higher efficiency and stability. acs.orgrsc.org While direct application of this compound in a final material is not widely reported, its structure represents a key junction of the chemical motifs—fluorination and thioether linkage—that are actively being explored in the design of next-generation functional materials. man.ac.uk

Based on the performed research, there is currently no publicly available scientific literature detailing the specific applications of This compound in the fields of optoelectronic or responsive materials, nor in ligand design for coordination chemistry.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" as per the requested outline due to the absence of foundational research findings in the specified areas.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 1-(Ethylsulfanyl)-2-fluorobenzene typically involves nucleophilic aromatic substitution of 1,2-difluorobenzene (B135520) or a related activated fluorinated benzene (B151609) with ethanethiolate. While effective, these methods often rely on volatile and malodorous thiols and may require harsh reaction conditions. Future research is poised to develop more sustainable and efficient synthetic routes.

Photocatalysis: A promising avenue is the use of photocatalysis to forge the C-S bond. bohrium.comrsc.orgrsc.org Visible-light-mediated reactions, often employing an electron donor-acceptor (EDA) complex, can proceed under mild conditions and offer high regioselectivity. rsc.org For instance, a photocatalytic approach could involve the coupling of 2-fluorophenyl halides with a suitable sulfur source, potentially avoiding the direct use of ethanethiol (B150549). researchgate.net

Flow Chemistry: Continuous flow synthesis presents another sustainable alternative to traditional batch processing. acs.orgsyrris.com Flow reactors can offer enhanced safety, better temperature control, and improved scalability for the synthesis of thioethers. acs.orgresearch.csiro.au The implementation of a flow process for the synthesis of this compound could lead to higher yields and purity, with reduced waste generation. acs.org

Thiol-Free Reagents: To circumvent the use of noxious thiols, research into thiol-free sulfur-donating reagents is crucial. acs.orgwaseda.jpmiragenews.com Nickel-catalyzed aryl exchange reactions, for example, can utilize other aryl sulfides as the sulfur source, offering a less odorous alternative. acs.orgwaseda.jp

The development of these novel synthetic methodologies would not only be more environmentally benign but could also provide access to a wider range of functionalized derivatives of this compound.

In-depth Mechanistic Studies of Under-explored Reactivity Patterns

The interplay between the fluoro and ethylsulfanyl substituents on the aromatic ring of this compound gives rise to interesting and not fully understood reactivity patterns.

Nucleophilic Aromatic Substitution (SNAr): The reactivity of the fluorine atom in SNAr reactions is a key area for investigation. While fluorine is an excellent leaving group in SNAr, the mechanism can be complex, potentially proceeding through a stepwise Meisenheimer intermediate or a concerted pathway. nih.govstackexchange.comnih.govic.ac.ukresearchgate.net The nature of the nucleophile and the reaction conditions can influence the operative mechanism. nih.govic.ac.uk Detailed kinetic and computational studies are needed to elucidate the precise mechanism of SNAr reactions on this compound with a variety of nucleophiles.

Ortho-Directing Effects: The thioether group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. nih.gov This opens up the possibility of selectively functionalizing the aromatic ring at positions ortho to the sulfur atom. In-depth mechanistic studies of these directed reactions, including the role of the metal catalyst and the nature of the C-H activation step, are necessary to fully exploit this reactivity. nih.gov

Sigmatropic Rearrangements: The potential for sigmatropic rearrangements, particularly involving the sulfur atom, is an intriguing and under-explored aspect of the chemistry of this compound. For example, under certain conditions, related aryl sulfoxides can undergo a rsc.orgrsc.org-sigmatropic rearrangement to afford ortho-functionalized thioethers. beilstein-journals.org Investigating whether similar rearrangements can be induced with this compound or its derivatives could lead to novel synthetic transformations.

A deeper understanding of these reactivity patterns will enable chemists to more effectively utilize this compound as a building block in organic synthesis.

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, and its application to this compound holds significant promise.

Predictive Spectroscopy: Density Functional Theory (DFT) can be employed to accurately predict spectroscopic data, such as 19F NMR chemical shifts. researchgate.netmdpi.com Developing robust computational models for predicting the NMR spectra of this compound and its derivatives would be invaluable for their characterization and for understanding the electronic effects of the substituents. researchgate.netmdpi.comchemicalbook.com

Reactivity Prediction: Machine learning and other computational approaches are increasingly being used to predict chemical reactivity. nih.govrsc.orgchemrxiv.orgresearchgate.netyoutube.com By training models on datasets of related reactions, it may be possible to predict the outcome of reactions involving this compound with a high degree of accuracy. nih.govresearchgate.net This would accelerate the discovery of new reactions and optimize existing ones.

Electronic Structure Analysis: DFT calculations can provide detailed insights into the electronic structure of this compound, including its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential. researchgate.netmdpi.comresearchgate.net This information is crucial for understanding its reactivity and for designing new molecules with desired electronic properties.

The development of these advanced computational models will provide a powerful predictive framework for the rational design of new experiments and the exploration of the chemical space around this compound.

Expansion into Undiscovered Application Domains within Chemical Science

While the current applications of this compound are likely as an intermediate in the synthesis of more complex molecules, its unique combination of functional groups suggests potential for use in a variety of other areas. mdpi.com

Functional Materials: The thioether and fluoro groups can impart useful properties to materials. Thioether-based polymers and metal-organic frameworks (MOFs) have shown promise in applications such as heavy metal removal and catalysis. rsc.orgresearchgate.netnih.gov The incorporation of this compound into such materials could lead to novel properties, such as enhanced thermal stability or specific binding capabilities.

Medicinal Chemistry: Aryl sulfides are found in a number of biologically active compounds. waseda.jpmiragenews.com The presence of the fluorine atom in this compound can modulate properties such as metabolic stability and binding affinity. wikipedia.org This makes it an attractive scaffold for the design of new drug candidates.

Agrochemicals: Fluorinated organic compounds are widely used in agrochemicals. wikipedia.org The unique properties of this compound could be leveraged in the development of new pesticides and herbicides with improved efficacy and environmental profiles.

The exploration of these and other potential application domains will require a multidisciplinary approach, combining synthetic chemistry, materials science, and biological testing. The full potential of this compound as a versatile chemical building block is yet to be realized, and future research in these areas is sure to uncover exciting new discoveries.

Q & A

Q. How do steric effects versus electronic effects govern reactivity in palladium-catalyzed functionalizations?

- Methodology : Steric maps (calculated %VBur) and Hammett plots differentiate contributions. For example, bulky ligands (e.g., PtBu₃) favor C-F activation over C-S bond cleavage. Single-crystal XRD of palladium intermediates identifies key transition states. Comparative studies with 1-(2-bromocyclopropyl)-2-fluorobenzene highlight steric hindrance impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.